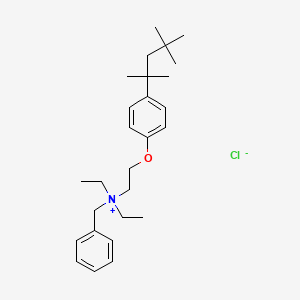
Octaphen
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of octafonium chloride involves the reaction of benzyldiethylamine with 4-(1,1,3,3-tetramethylbutyl)phenol in the presence of a suitable solvent and catalyst. The reaction typically proceeds through a nucleophilic substitution mechanism, where the amine group attacks the phenol derivative, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
Octaphen undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Chemistry
- Organic Synthesis : Octaphen is utilized as a reagent in several organic synthesis processes. Its ability to undergo oxidation and reduction reactions makes it valuable in creating various chemical derivatives.
- Catalysis : In certain reactions, this compound acts as a catalyst, enhancing reaction rates and yields.
Biology
- Antimicrobial Properties : Research has indicated that this compound exhibits significant antimicrobial activity. It disrupts microbial cell membranes, leading to cell death. This property has potential applications in developing disinfectants and antiseptics.
- Biological Studies : Investigations into the biological effects of this compound have highlighted its potential as a disinfectant due to its efficacy against various pathogens.
Medicine
Industry
- Industrial Cleaning Agents : this compound is incorporated into formulations for industrial cleaning products due to its effective antimicrobial properties.
- Disinfectants : Its application in disinfectants is particularly notable in settings requiring stringent hygiene standards.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against a range of bacteria and fungi. The results indicated a significant reduction in microbial load when treated with this compound solutions compared to control groups. This study supports the potential use of this compound as an active ingredient in disinfectants.
Case Study 2: Industrial Application
In an industrial setting, this compound was incorporated into cleaning agents used in food processing facilities. The results showed a marked improvement in microbial control compared to traditional cleaning agents, highlighting its effectiveness and safety for use in sensitive environments.
作用机制
The mechanism of action of octafonium chloride involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and subsequent cell death. It targets the lipid bilayer of the cell membrane, causing leakage of cellular contents and ultimately resulting in the antimicrobial effect .
相似化合物的比较
Octaphen can be compared with other similar compounds such as:
Benzalkonium chloride: Another quaternary ammonium compound with similar antiseptic properties.
Cetylpyridinium chloride: Used in mouthwashes and throat lozenges for its antimicrobial effects.
Dequalinium chloride: Known for its use in treating infections of the mouth and throat .
This compound is unique due to its specific molecular structure, which imparts distinct physicochemical properties and antimicrobial activity.
属性
CAS 编号 |
78-05-7 |
|---|---|
分子式 |
C27H42ClNO |
分子量 |
432.1 g/mol |
IUPAC 名称 |
benzyl-diethyl-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethyl]azanium;chloride |
InChI |
InChI=1S/C27H42NO.ClH/c1-8-28(9-2,21-23-13-11-10-12-14-23)19-20-29-25-17-15-24(16-18-25)27(6,7)22-26(3,4)5;/h10-18H,8-9,19-22H2,1-7H3;1H/q+1;/p-1 |
InChI 键 |
DPECLNSLLIQJJO-UHFFFAOYSA-M |
SMILES |
CC[N+](CC)(CCOC1=CC=C(C=C1)C(C)(C)CC(C)(C)C)CC2=CC=CC=C2.[Cl-] |
规范 SMILES |
CC[N+](CC)(CCOC1=CC=C(C=C1)C(C)(C)CC(C)(C)C)CC2=CC=CC=C2.[Cl-] |
Key on ui other cas no. |
78-05-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















